1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol
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Overview
Description
1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C12H20O. It is a cyclopentanol derivative characterized by the presence of a pent-4-yn-1-yl group and two methyl groups attached to the cyclopentane ring. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dimethylcyclopentanol and pent-4-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol group, followed by nucleophilic substitution with pent-4-yn-1-yl bromide.
Industrial Production Methods: This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Hydrogen gas with Pd/C or Lindlar’s catalyst.
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.
Major Products:
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alkene or alkane.
Substitution: Corresponding alkyl halide or tosylate.
Scientific Research Applications
1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its unique structural features.
Biological Studies: It is employed in studying the biological activity and mechanism of action of various compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
1,2-Dimethylcyclopentanol: Lacks the pent-4-yn-1-yl group, resulting in different chemical properties and reactivity.
Pent-4-yn-1-ol: Lacks the cyclopentane ring, leading to different structural and functional characteristics.
1,2-Dimethyl-2-(pent-4-en-1-yl)cyclopentan-1-ol: Similar structure but with an alkene group instead of an alkyne, affecting its reactivity and applications
Uniqueness: 1,2-Dimethyl-2-(pent-4-yn-1-yl)cyclopentan-1-ol is unique due to the presence of both the cyclopentane ring and the pent-4-yn-1-yl group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1,2-dimethyl-2-pent-4-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-5-6-8-11(2)9-7-10-12(11,3)13/h1,13H,5-10H2,2-3H3 |
InChI Key |
ITQMIQNUDCSSKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C)O)CCCC#C |
Origin of Product |
United States |
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